![molecular formula C18H16N2O4S B2770161 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea CAS No. 2034568-19-7](/img/structure/B2770161.png)

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

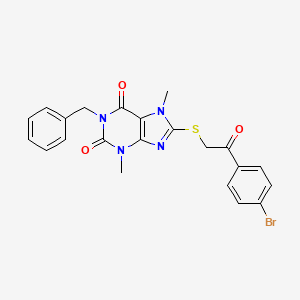

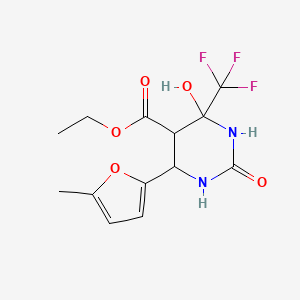

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is also known as BFTU and has a molecular weight of 406.47 g/mol.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methodologies for synthesizing novel pyridine, naphthyridine, and other heterocyclic derivatives involving reactions with furan or thiophenyl groups, showcasing the versatility of urea derivatives in synthesizing complex organic molecules with potential applications in material science and pharmaceuticals (Abdelrazek et al., 2010).

The synthesis of ureas from carboxylic acids through a Lossen rearrangement has been optimized, illustrating a methodological advancement in the preparation of urea derivatives under mild conditions, which could be relevant for synthesizing compounds similar to the one (Thalluri et al., 2014).

A study on 1-benzyl-3-furoyl-1-phenylthiourea, a thiourea derivative, through experimental and theoretical analyses including vibrational spectroscopy and XRD studies, highlights the structural and electronic characterization of such compounds, which may provide insights into the behavior of related urea derivatives (Lestard et al., 2015).

Applications in Organic Synthesis

- Innovative approaches to synthesizing furano and pyrano pyrimidinones (thiones) through a one-pot diastereoselective reaction involving urea/thiourea showcase the compound's potential utility in the synthesis of complex heterocycles with implications in medicinal chemistry and material sciences (Ghorbani‐Vaghei et al., 2015).

Potential Antioxidant Activity

- The synthesis and evaluation of derivatives for antioxidant activity highlight the broader potential of urea-based compounds in pharmacological applications. While not directly related to the specific urea derivative , these studies imply the chemical class's potential in biomedical research (George et al., 2010).

properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c21-18(20-13-1-3-15-16(9-13)24-11-23-15)19-7-5-14-2-4-17(25-14)12-6-8-22-10-12/h1-4,6,8-10H,5,7,11H2,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICQKOVPDJGWPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)NCCC3=CC=C(S3)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2770082.png)

![2-[(2,5-Dimethoxyphenyl)methylamino]butan-1-ol](/img/structure/B2770093.png)

![4-allyl-5-[(2,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2770097.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolin-2-ylsulfanylacetamide](/img/structure/B2770101.png)